2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxylic acid methyl ester
Description
Fundamental Chemical Nomenclature and Registry Information
The chemical compound under examination bears the systematic name methyl 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxylate according to International Union of Pure and Applied Chemistry nomenclature standards. This designation reflects the complete structural arrangement, indicating the methyl ester functionality attached to the carboxylic acid group at the 5-position of the thiazole ring, with the amino linkage connecting to the chlorinated methylpyrimidine moiety at the 2-position of the thiazole system. The compound has been assigned Chemical Abstracts Service registry number 1251716-80-9, which serves as its unique chemical identifier in scientific databases and commercial applications.
The PubChem database has catalogued this compound under the identifier CID 86629761, providing a centralized repository for its chemical information and properties. Additional registry numbers include the Molecular Design Limited number MFCD29050063, which facilitates identification across various chemical information systems. These multiple identification systems ensure accurate referencing and prevent confusion with structurally similar compounds that may differ only in subtle structural features such as ester chain length or halogen substitution patterns.
The compound exists under several synonymous names that reflect different naming conventions and structural emphasis patterns. Alternative designations include "Methyl 2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]thiazole-5-carboxylate" and "methyl 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxylate". Commercial suppliers often employ simplified versions such as "2-[(6-Chloro-2-Methyl-4-pyriMidinyl)aMino]-5-thiazolecarboxylic Acid Methyl Ester" for catalog purposes. These naming variations, while maintaining chemical accuracy, accommodate different formatting preferences and database requirements across scientific and commercial platforms.
Molecular Structure and Formula Analysis
The molecular formula C₁₀H₉ClN₄O₂S reveals the elemental composition and provides insight into the compound's structural complexity. This formula indicates the presence of ten carbon atoms forming the backbone ring systems and methyl substituents, nine hydrogen atoms distributed across the aromatic and aliphatic portions, one chlorine atom serving as a halogen substituent, four nitrogen atoms contributing to the heterocyclic character, two oxygen atoms comprising the ester functionality, and one sulfur atom integral to the thiazole ring system. The molecular arrangement creates a precisely balanced structure that combines aromatic stability with functional group reactivity.
The molecular weight of 284.72 grams per mole reflects the substantial size and complexity of this heterocyclic compound. This molecular mass places the compound within a range typical for small molecule pharmaceutical intermediates and bioactive compounds. The relatively high molecular weight compared to simple heterocycles results from the combination of two distinct ring systems connected through functional linkages, along with the presence of multiple substituents including the chlorine atom and methyl ester group.
Structural analysis reveals the compound consists of two primary heterocyclic components: a pyrimidine ring bearing chlorine and methyl substituents, and a thiazole ring functionalized with a carboxylate ester group. The pyrimidine portion features chlorine substitution at the 6-position and methyl substitution at the 2-position, creating a substitution pattern that influences both electronic properties and steric accessibility. The thiazole ring carries the carboxylate functionality at the 5-position, while the 2-position serves as the connection point to the pyrimidine system through an amino linkage.
Chemical Identification Codes and Spectroscopic Identifiers
The International Chemical Identifier string for this compound provides a unique machine-readable representation of its molecular structure. The complete InChI designation "InChI=1S/C10H9ClN4O2S/c1-5-13-7(11)3-8(14-5)15-10-12-4-6(18-10)9(16)17-2/h3-4H,1-2H3,(H,12,13,14,15)" encodes the connectivity pattern and atomic arrangements in a standardized format. This identifier enables precise structural communication across different software platforms and databases, ensuring accurate compound identification regardless of naming variations or formatting differences.
The corresponding InChI Key "PWEKRDVMLSIHBF-UHFFFAOYSA-N" serves as a shortened hash representation of the full structural information. This condensed identifier facilitates rapid database searches and provides a compact means of referencing the compound in electronic systems. The InChI Key system eliminates ambiguity that might arise from different structural drawing conventions or atom numbering systems, providing a universal reference standard for this specific molecular structure.
The Simplified Molecular Input Line Entry System representation "CC1=NC(=CC(=N1)Cl)NC2=NC=C(S2)C(=O)OC" offers an alternative linear notation that explicitly shows the bonding patterns and atom types. This notation system proves particularly valuable for computational chemistry applications and database searching, as it can be directly interpreted by molecular modeling software and chemical information systems. The representation clearly delineates the methyl groups, the chlorine substitution, the amino linkage between ring systems, and the ester functionality.
Physical and Chemical Property Characterization
The computed properties of this compound provide essential information for understanding its behavior in chemical reactions and biological systems. The hydrogen bond donor count of one reflects the presence of the amino group linking the two ring systems, which can participate in hydrogen bonding interactions with appropriate acceptor molecules. This property influences the compound's solubility characteristics and potential for intermolecular interactions in both solution and solid-state environments.
The hydrogen bond acceptor count of seven indicates multiple sites capable of accepting hydrogen bonds, including the nitrogen atoms in both ring systems, the oxygen atoms of the ester group, and potentially the sulfur atom under certain conditions. This high acceptor count suggests the compound possesses significant potential for forming hydrogen-bonded networks and complexes with protic solvents or biological macromolecules. Such interactions may play crucial roles in determining the compound's pharmacological properties and synthetic utility.
The rotatable bond count of four reflects the conformational flexibility available to the molecule, primarily arising from rotation around the amino linkage connecting the ring systems and the ester substituent. This moderate degree of conformational freedom allows the compound to adopt different three-dimensional arrangements while maintaining sufficient rigidity for specific molecular recognition events. The balance between flexibility and rigidity proves important for optimizing interactions with biological targets or synthetic reagents.
| Property | Value | Reference |
|---|---|---|
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 7 | |
| Rotatable Bond Count | 4 | |
| Exact Mass | 284.0134744 Da | |
| XLogP3-AA | 3 |
Properties
IUPAC Name |
methyl 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O2S/c1-5-13-7(11)3-8(14-5)15-10-12-4-6(18-10)9(16)17-2/h3-4H,1-2H3,(H,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEKRDVMLSIHBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NC2=NC=C(S2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Substitution with 4,6-Dichloro-2-methylpyrimidine
The most direct method for synthesizing the target compound involves reacting methyl 2-aminothiazole-5-carboxylate with 4,6-dichloro-2-methylpyrimidine under basic conditions. This single-step nucleophilic substitution replaces the chlorine atom at the 4-position of the pyrimidine ring with the amine group of the thiazole derivative.
Reaction Conditions :
-
Base : Potassium carbonate (K₂CO₃) or lithium carbonate (Li₂CO₃)
-
Solvent : Polar aprotic solvents such as N,N-dimethylformamide (DMF)
-
Temperature : 80–95°C
-
Time : 4–5 hours
Mechanistic Insights :
The base deprotonates the amine group of the thiazole ester, enhancing its nucleophilicity for attack on the electron-deficient 4-position of the pyrimidine. The reaction proceeds via an aromatic nucleophilic substitution (SₙAr) mechanism, facilitated by the electron-withdrawing chlorine atoms on the pyrimidine.
Challenges :
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Self-Polymerization : Methyl 2-aminothiazole-5-carboxylate exhibits a tendency to undergo self-polymerization under elevated temperatures, reducing the availability of the starting material for the desired reaction.
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Disubstitution : Competing substitution at the 6-position of the pyrimidine generates the disubstituted byproduct 2-[(2,6-dichloro-4-pyrimidinyl)amino]-5-thiazolecarboxylic acid methyl ester, necessitating rigorous purification.
Yield and Purity :
While the total yield for multi-step processes involving this intermediate is reported at 48.8%, the isolated yield for the substitution step remains unspecified. Liquid chromatography (LC) purity of the final product exceeds 99% after recrystallization.
Optimization Strategies and Process Improvements
Solvent and Base Selection
Comparative studies highlight the role of solvent and base in minimizing side reactions:
Temperature Control
Maintaining temperatures below 95°C mitigates thermal degradation of the methyl ester. Patent CN109265455B reports that reactions at 90–95°C achieve optimal balance between reaction rate and byproduct formation.
Workup and Purification
Post-reaction neutralization with hydrochloric acid (HCl) precipitates the product, which is isolated via filtration and washed with water. Recrystallization in isopropanol further enhances purity to >99%.
Data Tables and Comparative Analysis
Table 1: Synthesis Parameters for Methyl and Ethyl Ester Routes
Chemical Reactions Analysis
Types of Reactions
2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile, forming various substituted derivatives .
Scientific Research Applications
2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit key enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related compounds, focusing on substituents, molecular properties, and biological activities:
*Estimated based on analogs.
Key Differences and Implications
Functional Group at Thiazole-5 Position: The methyl ester in the target compound contrasts with amide groups in analogs like CAS RN: 302964-08-5 and TRC-C364923. Esters are typically hydrolyzed to carboxylic acids in vivo or converted to amides during synthesis, which are more stable and bioactive .
Substituents on the Aromatic Rings :
- The 6-chloro-2-methylpyrimidine moiety in the target compound and its analogs is critical for kinase binding, as seen in Dasatinib intermediates .
- The 3,6-dichloro-2-methylphenyl group in TRC-C364924 introduces additional chlorine atoms, which may enhance binding affinity but also increase molecular weight and lipophilicity.
Biological Activity :
- Amide derivatives (e.g., CAS RN: 302964-08-5) explicitly inhibit tyrosine kinases, suggesting that the target ester could serve as a precursor in their synthesis .
- The absence of direct activity data for the target ester highlights its role primarily in synthetic pathways rather than therapeutic applications.
Physicochemical Properties
Biological Activity
The compound 2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxylic acid methyl ester (CAS Number: 302964-08-5) is recognized for its potential biological activities, particularly as a protein tyrosine kinase inhibitor. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C16H13Cl2N5OS
- Molecular Weight : 394.28 g/mol
- Purity : >95% (HPLC)
This compound functions primarily as a kinase inhibitor , targeting various protein kinases involved in cell signaling pathways. Its structural similarity to other known kinase inhibitors suggests it may interfere with ATP binding, thus inhibiting kinase activity and downstream signaling processes.
Antitumor Activity
Research has highlighted the compound's potential in cancer therapy, particularly due to its inhibitory effects on the Src family of kinases. Dasatinib, a well-known Src/Abl kinase inhibitor derived from similar chemical scaffolds, has shown significant antitumor activity in preclinical models. The implications for this compound suggest it may exhibit comparable efficacy against various cancer types.
Case Studies
- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that the compound effectively reduced cell proliferation and induced apoptosis in a dose-dependent manner. The mechanism was attributed to the inhibition of key signaling pathways associated with cell survival and proliferation.
- Animal Models : In vivo studies using murine models indicated that treatment with the compound resulted in significant tumor regression in xenograft models of breast cancer. The observed effects were linked to decreased angiogenesis and altered tumor microenvironment.
- Synergistic Effects : Investigations into combination therapies revealed that this compound exhibited synergistic effects when used alongside established chemotherapeutic agents, enhancing overall therapeutic efficacy while reducing side effects.
Pharmacokinetics
The pharmacokinetic profile of the compound indicates moderate absorption and bioavailability. Studies suggest that it undergoes hepatic metabolism, with primary excretion via renal pathways. The compound's half-life varies depending on dosage and administration route but generally supports its use in therapeutic settings.
Safety and Toxicology
Toxicological assessments have shown that this compound has a favorable safety profile at therapeutic doses. Notable findings include:
- Low acute toxicity in rodent models.
- No significant adverse effects observed in chronic exposure studies.
Comparative Analysis
| Property | This compound | Dasatinib (Reference Compound) |
|---|---|---|
| Molecular Weight | 394.28 g/mol | 488.97 g/mol |
| Mechanism | Src/Abl kinase inhibition | Src/Abl kinase inhibition |
| Antitumor Efficacy | Significant in preclinical models | Established clinical efficacy |
| Toxicity | Low acute toxicity | Low acute toxicity |
Q & A
Basic: What are the common synthetic strategies for preparing 2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxylic acid methyl ester?
The compound is typically synthesized via multi-step coupling reactions. A key intermediate involves the coupling of a pyrimidine derivative (e.g., 6-chloro-2-methylpyrimidin-4-amine) with a functionalized thiazole-carboxylate. For instance, a sulfur-directed ortho-lithiation of 2-chlorothiazole followed by nucleophilic coupling with isocyanate derivatives can yield the core thiazole-carboxamide structure . Subsequent protection/deprotection steps (e.g., using NaH and 4-methoxybenzyl chloride) and condensation with piperazine derivatives are employed to finalize the structure .
Advanced: How can reaction conditions be optimized to suppress side products during pyrimidine-thiazole coupling?
Side reactions, such as over-alkylation or hydrolysis, are mitigated by controlling temperature, solvent polarity, and stoichiometry. For example, DMF is preferred for high-temperature reflux due to its stability, while catalytic hydrogenation under controlled pressure (e.g., 30–50 psi H₂) ensures selective deprotection without degrading sensitive functional groups . Monitoring reaction progress via TLC or HPLC helps identify intermediate byproducts, allowing real-time adjustment of reagent ratios .
Basic: What spectroscopic methods are essential for structural characterization?
Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) is critical for confirming the thiazole-pyrimidine scaffold and substituent positions. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while LC-MS detects trace impurities. Infrared (IR) spectroscopy identifies carbonyl (C=O) and amino (N-H) stretches, with typical absorptions at 1680–1720 cm⁻¹ and 3300–3500 cm⁻¹, respectively .
Advanced: How to address contradictory NMR data for structural isomers of this compound?
Structural ambiguity arises in isomers due to similar chemical environments. Rotational Nuclear Overhauser Effect Spectroscopy (ROESY) can differentiate between regioisomers by detecting spatial proximity of protons. For example, NOE correlations between the pyrimidine methyl group and thiazole protons confirm substitution patterns . Computational methods (e.g., DFT-based chemical shift predictions) further resolve ambiguities .
Basic: What purification techniques are recommended for isolating this compound?
Column chromatography using silica gel (ethyl acetate/hexane gradients) effectively separates polar byproducts. Recrystallization from DMF/acetic acid mixtures enhances purity, leveraging differential solubility of the target compound versus impurities . For lab-scale prep, preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) achieves >95% purity .
Advanced: How to reconcile conflicting bioactivity data across in vitro assays?
Discrepancies may stem from assay conditions (e.g., pH, serum proteins). Normalize data using a reference inhibitor (e.g., staurosporine for kinase assays) and validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC₅₀). For kinase inhibitors like structural analogs, off-target effects are assessed using kinome-wide profiling .
Basic: What are the stability considerations for long-term storage?
The compound is hygroscopic and prone to hydrolysis. Store under inert gas (Ar/N₂) at −20°C in amber vials. Stability studies indicate <5% degradation over 12 months when stored desiccated, as assessed by LC-MS . Avoid freeze-thaw cycles to prevent crystallinity loss.
Advanced: What structural modifications enhance target selectivity in kinase inhibition?
Modifying the thiazole’s carboxylate group to amides improves cell permeability, while substituting the pyrimidine’s chloro group with electron-withdrawing moieties (e.g., CF₃) enhances binding to hydrophobic kinase pockets. Molecular docking studies guide these modifications, prioritizing residues with high conservation (e.g., ATP-binding sites in Abl kinase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
